![molecular formula C24H27N9O3 B14258545 N~1~,N~3~,N~5~-Tris[2-(1H-imidazol-5-yl)ethyl]benzene-1,3,5-tricarboxamide CAS No. 184841-43-8](/img/structure/B14258545.png)
N~1~,N~3~,N~5~-Tris[2-(1H-imidazol-5-yl)ethyl]benzene-1,3,5-tricarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~3~,N~5~-Tris[2-(1H-imidazol-5-yl)ethyl]benzene-1,3,5-tricarboxamide is a complex organic compound characterized by its unique structure, which includes three imidazole groups attached to a benzene ring through ethyl linkers
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~3~,N~5~-Tris[2-(1H-imidazol-5-yl)ethyl]benzene-1,3,5-tricarboxamide typically involves multi-step organic reactions. One common method starts with the preparation of 1,3,5-tris(bromomethyl)benzene, which is then reacted with imidazole derivatives under specific conditions to form the desired product . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K~2~CO~3~) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
N~1~,N~3~,N~5~-Tris[2-(1H-imidazol-5-yl)ethyl]benzene-1,3,5-tricarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H~2~O~2~) or potassium permanganate (KMnO~4~).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH~4~).
Substitution: The imidazole groups can participate in nucleophilic substitution reactions, often using halogenated compounds as reactants.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride (NaBH~4~).
Solvents: Dimethylformamide, dichloromethane (CH~2~Cl~2~).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
N~1~,N~3~,N~5~-Tris[2-(1H-imidazol-5-yl)ethyl]benzene-1,3,5-tricarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal-organic frameworks (MOFs) with unique properties.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the development of advanced materials, such as sensors and catalysts.
Wirkmechanismus
The mechanism by which N1,N~3~,N~5~-Tris[2-(1H-imidazol-5-yl)ethyl]benzene-1,3,5-tricarboxamide exerts its effects involves its ability to coordinate with metal ions and form stable complexes. These complexes can interact with biological molecules, leading to various biochemical effects. The imidazole groups play a crucial role in binding to metal ions and facilitating these interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Tris(1-imidazolyl)benzene: Similar structure but lacks the ethyl linkers and carboxamide groups.
1,3,5-Tris(1H-benzo[d]imidazole-2-yl)benzene: Contains benzimidazole groups instead of imidazole.
1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene: Features phenyl-substituted benzimidazole groups.
Uniqueness
N~1~,N~3~,N~5~-Tris[2-(1H-imidazol-5-yl)ethyl]benzene-1,3,5-tricarboxamide is unique due to its specific combination of imidazole groups, ethyl linkers, and carboxamide functionalities. This structure provides distinct chemical and physical properties, making it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
184841-43-8 |
|---|---|
Molekularformel |
C24H27N9O3 |
Molekulargewicht |
489.5 g/mol |
IUPAC-Name |
1-N,3-N,5-N-tris[2-(1H-imidazol-5-yl)ethyl]benzene-1,3,5-tricarboxamide |
InChI |
InChI=1S/C24H27N9O3/c34-22(28-4-1-19-10-25-13-31-19)16-7-17(23(35)29-5-2-20-11-26-14-32-20)9-18(8-16)24(36)30-6-3-21-12-27-15-33-21/h7-15H,1-6H2,(H,25,31)(H,26,32)(H,27,33)(H,28,34)(H,29,35)(H,30,36) |
InChI-Schlüssel |
IJWVKXUTPFHFCS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1C(=O)NCCC2=CN=CN2)C(=O)NCCC3=CN=CN3)C(=O)NCCC4=CN=CN4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


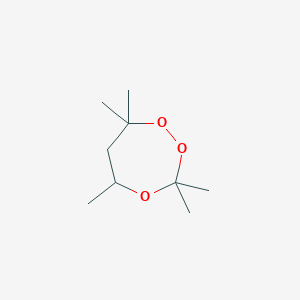
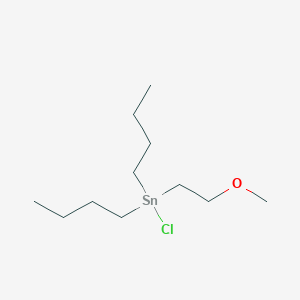
![N-(3-bromophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14258495.png)
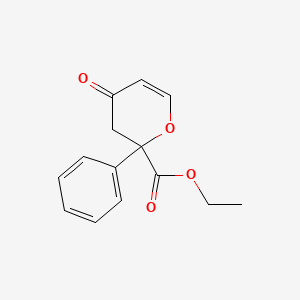
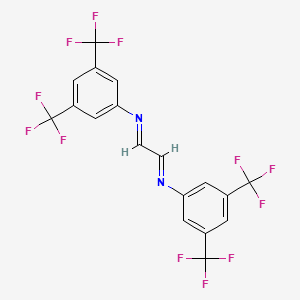
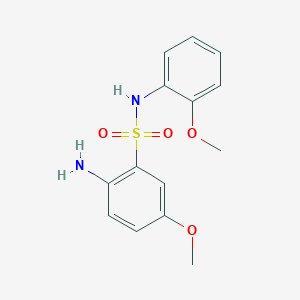
![2-Oxa-6-azaspiro[3.4]octane-6-carboxylic acid, 8-[(2,2,2-trifluoroacetyl)amino]-, phenylmethyl ester](/img/structure/B14258522.png)

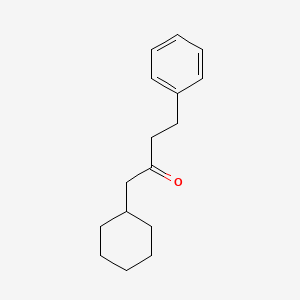
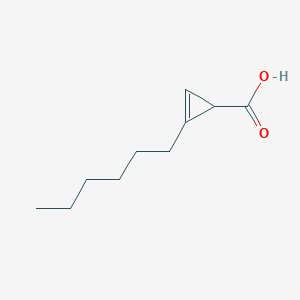
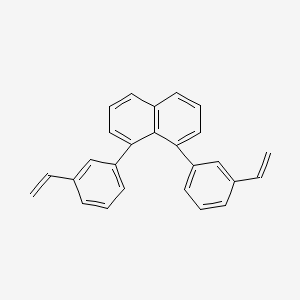
![2-{[4-(Trifluoromethyl)benzene-1-sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione](/img/structure/B14258542.png)

![9H-Pyrido[4,3-b]indole](/img/structure/B14258550.png)
